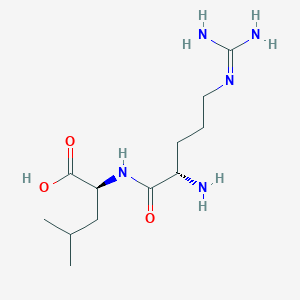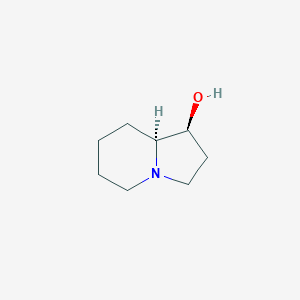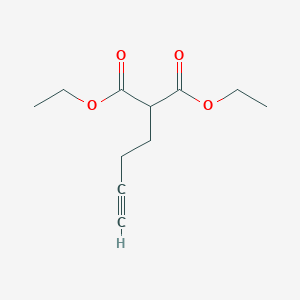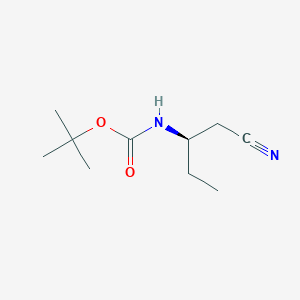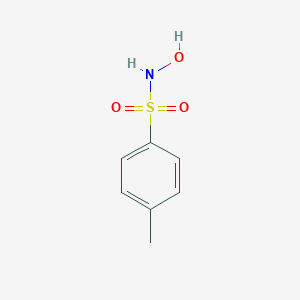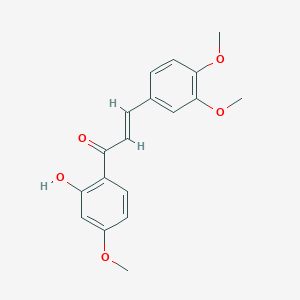
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (BMMPO) is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom and one bromine atom. It is a highly versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and other industries. In particular, it has recently been studied for its potential applications in scientific research, including as a potential drug target for cancer.
作用机制
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one binds to certain proteins in the cell, such as enzymes involved in the metabolism of drugs, and inhibits their activity. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also interact with other proteins in the cell, such as those involved in the regulation of cell growth and death, and may induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one are not yet fully understood. However, it is believed that 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of enzymes involved in the metabolism of drugs. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one may also have anti-inflammatory and antioxidant effects, as well as effects on the immune system.
实验室实验的优点和局限性
The main advantage of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is its versatility. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, and it can be used for a wide range of applications, including as a potential drug target for cancer. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is relatively easy to obtain and is relatively inexpensive.
The main limitation of using 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one for lab experiments is that it is not yet fully understood. The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. Additionally, the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet fully understood, and it is not yet known whether it is safe for human use.
未来方向
Future research should focus on further elucidating the mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its biochemical and physiological effects. Additionally, future research should focus on determining the safety profile of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as its potential applications in the treatment of cancer and other diseases. Furthermore, future research should focus on developing methods for the efficient synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, as well as methods for its efficient delivery to target cells. Finally, future research should focus on developing methods for the detection and quantification of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in biological samples.
合成方法
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the formation of a Wittig salt. The Knoevenagel condensation involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as formaldehyde, to form a methylene bridge between the two molecules. The Biginelli reaction involves the reaction of an aldehyde, such as benzaldehyde, with an active methylene compound, such as ethylacetoacetate, to form a methylene bridge between the two molecules. The formation of a Wittig salt involves the reaction of a carbonyl compound, such as 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, with a phosphonium salt, such as triphenylphosphine, to form a Wittig salt.
科学研究应用
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied as a potential drug target for cancer. In particular, it has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis (programmed cell death). It has also been studied for its ability to inhibit the growth of other types of cells, such as immune cells, which may be beneficial in the treatment of autoimmune diseases. Additionally, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of drug-resistant cancers.
属性
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXWZEMZSSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569303 |
Source


|
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
121082-86-8 |
Source


|
| Record name | 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

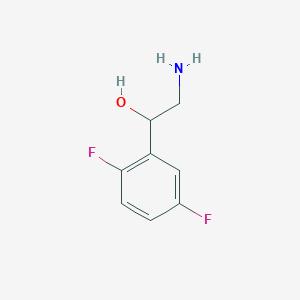



![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

